4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylphenyl group and a methyl group attached to the thiazole ring, along with an amine group that is protonated to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
- 4-(4-ethylphenyl)-5-ethyl-1,3-thiazol-2-amine hydrochloride
- 4-(4-ethylphenyl)-5-methyl-1,3-oxazol-2-amine hydrochloride
Uniqueness
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the ethylphenyl group and the methyl group provides distinct steric and electronic properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2680533-18-8 |
---|---|
Molecular Formula |
C12H15ClN2S |
Molecular Weight |
254.8 |
Purity |
95 |
Origin of Product |
United States |
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